molecular formula C12H9NOS B12555928 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one CAS No. 188739-03-9

1H-Thiopyrano[3,4-b]quinolin-4(3H)-one

Cat. No.: B12555928
CAS No.: 188739-03-9
M. Wt: 215.27 g/mol
InChI Key: HXNMOWPPKDGURM-UHFFFAOYSA-N
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Description

1H-Thiopyrano[3,4-b]quinolin-4(3H)-one is a fused heterocyclic compound of significant interest in synthetic and medicinal chemistry research. It belongs to a class of thiopyranoquinolines that serve as privileged scaffolds for constructing diverse polyheterocyclic systems with potential biological activity . Researchers utilize this core structure in diversity-oriented synthesis, such as one-pot combinatorial protocols, to generate highly functionalized chemical libraries for screening . The thiopyrano[3,4-b]quinoline skeleton is also a key intermediate in enantioselective organocascade reactions, enabling the construction of complex chiral polyheterocycles with multiple contiguous stereocenters . From a pharmacological perspective, closely related analogs have been investigated as inhibitors of critical enzymes. Notably, thiopyrano[3,4-c]quinoline-9-carboxamide derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key target in oncology research, with one compound showing an IC50 of 0.045 μM in a enzymatic assay . This highlights the potential of this chemotype in developing novel therapeutic agents. This product is intended for chemical and biological research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188739-03-9

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

1H-thiopyrano[3,4-b]quinolin-4-one

InChI

InChI=1S/C12H9NOS/c14-12-7-15-6-11-9(12)5-8-3-1-2-4-10(8)13-11/h1-5H,6-7H2

InChI Key

HXNMOWPPKDGURM-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3C=C2C(=O)CS1

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Thiopyrano 3,4 B Quinolin 4 3h One and Its Analogues

Established Multi-Step Synthetic Approaches

Conventional methods for constructing the 1H-thiopyrano[3,4-b]quinolin-4(3H)-one skeleton typically involve the sequential formation of the quinoline (B57606) and thiopyran rings. These multi-step approaches, while often robust and high-yielding, require the isolation of intermediates and can be time and resource-intensive.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems. In the context of the thiopyranone ring, this strategy often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a sulfur-containing nucleophile. A classic approach, analogous to the Knorr pyrazole (B372694) synthesis, involves the cyclocondensation of a β-ketoester with a sulfur source. beilstein-journals.org For the thiopyran ring, this can be adapted by using reagents like β-thioxoketones or by reacting 1,3-dicarbonyl compounds with agents such as Lawesson's reagent or phosphorus pentasulfide to generate the thione, which then undergoes cyclization.

Another established method is the reaction of α,β-unsaturated carbonyl compounds with a sulfur nucleophile. The reaction proceeds via a Michael addition, followed by an intramolecular condensation to form the six-membered thiopyran ring. The versatility of this approach allows for the introduction of various substituents on the thiopyran ring based on the initial choice of the unsaturated precursor.

Annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy for synthesizing fused systems like thiopyranoquinolines. A common approach involves using a functionalized quinoline as the starting scaffold. For instance, the Friedländer annulation, a classic method for quinoline synthesis, can be conceptually applied where a pre-formed thiopyran derivative bearing an amino-carbonyl functionality reacts to form the quinoline ring. nih.gov

More directly, a thiopyran ring can be constructed onto a quinoline core. A prominent method utilizes 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives as electrophilic precursors. These compounds react with various sulfur-containing nucleophiles, such as phenacyl thiocyanate (B1210189) or sodium sulfide (B99878), to build the thiopyran ring through a sequence of nucleophilic substitution, cyclization, and sometimes subsequent oxidation. researchgate.netresearchgate.net Another sophisticated annulation strategy involves the indium-catalyzed reaction of o-acylanilines with alkoxyheteroarenes, such as 3-methoxybenzothiophene, to construct the fused system in one pot. mdpi.com

Quinoline PrecursorReagent(s) for AnnulationFused SystemReference
2-Chloroquinoline-3-carbaldehydePhenacyl thiocyanate, Triethylamine (B128534)Thiopyrano[4,3-c]quinoline researchgate.net
2-Alkynylquinoline-3-carbonitrilesSodium sulfide (Na2S·9H2O)Thiopyrano[4,3-b]quinolin-1-one researchgate.net
o-Acylanilines3-Methoxybenzothiophene, In(NTf2)3 nih.govBenzothieno[3,2-b]quinoline mdpi.com
2-Mercaptoquinoline-3-carbaldehyde (B6611392)Phenacyl bromidesThieno[2,3-b]quinoline researchgate.net

This table presents examples of annulation strategies on quinoline precursors to form related fused sulfur heterocycles.

Stepwise synthesis provides a highly controlled, linear route to the target molecule. This approach involves the sequential construction of the fused system, often starting from a simple quinoline or benzene (B151609) derivative. A typical sequence might begin with the synthesis of a substituted quinoline, for example, via a classic method like the Pfitzinger or Niementowski reaction. mdpi.com

Following the formation of the quinoline core, a sulfur-containing side chain is introduced at the appropriate position (C3 or C4). This can be achieved through various reactions, such as the alkylation of a mercaptoquinoline or the conversion of a carboxyl group into a thioester. The final and key step is an intramolecular cyclization to form the thiopyranone ring. This cyclization can be promoted by acid or base catalysis, or by thermal conditions, leading to the desired this compound scaffold. This methodical approach allows for precise control over the substitution pattern of the final product. A review on thiopyran-fused heterocycles highlights that 2-mercaptoquinoline-3-carbaldehyde is a common precursor for such stepwise constructions. rsc.org

Modern and Green Chemistry Synthesis Techniques

In response to the growing need for sustainable chemical processes, modern synthetic chemistry has focused on developing methods that are more efficient, generate less waste, and use safer reagents. These principles are evident in the newer strategies for synthesizing thiopyranoquinolines.

One-pot and multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all starting materials. researchgate.net This approach avoids the lengthy separation and purification of intermediates, saving time, solvents, and energy. semanticscholar.orgnih.gov

A notable MCR for the synthesis of thiopyrano[3,4-b]quinoline analogues involves the three-component reaction of an aromatic aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, and an amine such as β-naphthylamine or 3-methyl-1-phenyl-1H-pyrazol-5-amine. nih.govresearchgate.net These reactions are often carried out in a simple solvent like glacial acetic acid and proceed with short reaction times and good to excellent yields. nih.gov Another effective one-pot method is the reaction between 2-chloroquinoline-3-carbaldehyde and two equivalents of phenacyl thiocyanate in the presence of triethylamine, which proceeds via a three-component cyclization. researchgate.net These MCRs provide a powerful and diversity-oriented strategy for the rapid construction of complex heterocyclic libraries. nih.govresearchgate.net

Reactant 1Reactant 2Reactant 3ConditionsProduct TypeReference
Aromatic Aldehyde2H-Thiopyran-3,5(4H,6H)-dioneβ-NaphthylamineGlacial Acetic AcidBenzo[f]thiopyrano[3,4-b]quinolin-11(8H)-one researchgate.net
Aromatic Aldehyde2H-Thiopyran-3,5(4H,6H)-dioneEnamineGlacial Acetic AcidThiopyrano[3,4-b]quinoline-4,6(3H,5H)-dione nih.gov
2-Chloroquinoline-3-carbaldehydePhenacyl Thiocyanate (2 equiv.)Triethylamine (base)Ethanol, rt1H-Thiopyrano[4,3-c]quinoline researchgate.net
Arylidene MalononitrileMethylarylketoneSodium EthoxideEthanolPolyfunctionalized Pyridine (B92270) ekb.eg

This table summarizes various one-pot and multicomponent reactions for the synthesis of thiopyranoquinoline analogues and related heterocycles.

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a key pillar of green chemistry, often avoiding the use of toxic or expensive metals. uni-giessen.deyoutube.comyoutube.com

In the synthesis of thiopyranoquinolines, both metal-based and organic catalysts have been employed effectively. A mild and efficient synthesis of thiopyrano[3,4-c]quinoline derivatives uses molecular iodine as a catalyst in an imino-Diels–Alder reaction between an aromatic aldehyde, an amine, and tetrahydrothiopyran-4-one (B549198). researchgate.net This method is notable for being metal-free and proceeding in high yields. researchgate.net

Organocatalytic approaches often utilize simple amines or amino acids. Triethylamine, a common organic base, is frequently used to facilitate cyclization reactions, such as in the one-pot synthesis from 2-chloroquinoline-3-carbaldehyde. researchgate.netresearchgate.net L-proline, a natural amino acid, is another cornerstone organocatalyst known to promote various asymmetric reactions, including the Hajos–Parrish–Eder–Sauer–Wiechert reaction, and its principles are applicable to the enantioselective synthesis of complex heterocyclic systems. sciforum.netyoutube.com Thiourea-based organocatalysts are also effective for a variety of transformations and can be used to activate substrates through hydrogen bonding. uni-giessen.de

Furthermore, green chemistry principles are advanced through catalyst-free methods under alternative energy sources, such as the use of ultrasound to promote the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines. researchgate.net The use of recoverable and reusable magnetic nanocatalysts also represents a significant advancement in sustainable synthesis. semanticscholar.orgnih.gov

CatalystReaction TypeSubstratesConditionsKey AdvantagesReference
Iodine (I2)Imino-Diels–AlderAromatic aldehyde, Amine, Tetrahydrothiopyran-4-oneTHF, refluxMetal-free, mild conditions, high yields researchgate.net
TriethylamineOne-pot cyclization2-Chloroquinoline-3-carbaldehyde, Phenacyl thiocyanateEthanol, rtSimple base, mild conditions researchgate.netresearchgate.net
None (Ultrasound)Annulation4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, Aromatic aminesUltrasoundCatalyst-free, green energy source researchgate.net
Fe3O4@SiO2-based nanocatalystMulticomponent reactionAldehydes, Malononitrile, PhenylhydrazineRoom temp.Recyclable magnetic catalyst, green nih.gov
Ceric Ammonium NitrateFriedländer Annulation2-Aminoaryl ketone, Methylene (B1212753) compoundAmbient temp.Efficient, mild conditions nih.gov

This table highlights various modern catalytic and green chemistry approaches to the synthesis of thiopyranoquinolines and related structures.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. tandfonline.comnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds. While direct MAOS procedures for this compound are not extensively documented, the application of this method to its isomers and related structures provides a clear precedent.

For instance, the synthesis of substituted thiopyrano[2,3-b]quinolines has been successfully achieved through microwave irradiation. tandfonline.com In a typical procedure, a mixture of a 3-formyl-2-mercaptoquinoline and an active methylene compound (e.g., ethyl acetoacetate, diethyl malonate) with a catalytic amount of piperidine (B6355638) in acetonitrile (B52724) is irradiated in a microwave oven. tandfonline.com This method dramatically shortens reaction times to just 8-12 minutes. tandfonline.com The efficiency of MAOS stems from the direct and uniform heating of the reaction mixture, which minimizes the formation of byproducts. nih.gov

The key advantages of MAOS in the context of thiopyranoquinoline synthesis are summarized below:

FeatureAdvantageReference
Reaction Time Reduced from hours to minutes tandfonline.comnih.gov
Yield Often significantly increased nih.gov
Purity Cleaner reaction profiles with fewer side products nih.gov
Energy Lower energy input compared to conventional heating nih.gov

This approach has been utilized for creating libraries of related fused quinoline systems, such as pyrrolo[3,4-c]quinoline-1,3-diones, highlighting its suitability for generating diverse molecular structures efficiently. nih.gov The principles demonstrated in these syntheses are directly applicable to the development of rapid and efficient protocols for this compound.

Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing the reduction or elimination of hazardous substances. The synthesis of thiopyranoquinolines is no exception, with several methods developed to minimize environmental impact.

A notable example is the solvent-free, multi-component synthesis of benzo[f]thiopyrano[3,4-b]quinolin-11(8H)-one derivatives. This reaction proceeds at ambient temperature by mixing an aryl aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, and β-naphthylamine with only a catalytic amount of glacial acetic acid. researchgate.net This protocol is distinguished by its operational simplicity, mild conditions, and high yields. researchgate.net

Similarly, eco-friendly strategies have been reported for related isomers, such as the synthesis of thiopyrano[4,3-b]quinolin-1-ones at room temperature using sodium sulfide as a readily available, inorganic sulfur source under catalyst-free conditions. researchgate.net Another green approach involves the use of a recoverable magnetic biocatalyst (arginine-functionalized alginate) for the synthesis of thiopyrano[2,3-b]quinolines, which eliminates the need for toxic solvents and allows for easy catalyst recycling. mdpi.com

These environmentally benign methods offer significant advantages:

MethodKey FeatureBenefitReference
Multi-component reactionSolvent-free, catalytic acetic acidHigh atom economy, mild conditions, high yields researchgate.net
Catalyst-free reactionAqueous Na2S·9H2O, room temp.Use of inorganic, non-toxic reagents researchgate.net
BiocatalysisRecoverable magnetic catalystGreen conditions, catalyst recyclability, no toxic solvents mdpi.com
One-pot domino reactionEt3N at room temperatureAvoids chromatography, rapid, clean lookchem.com

These examples underscore a clear trend towards developing sustainable synthetic pathways for complex heterocycles like this compound.

Control of Regioselectivity and Diastereoselectivity in this compound Synthesis

The precise control over the spatial arrangement of atoms is a critical challenge in the synthesis of complex molecules. For the thiopyranoquinoline scaffold, this involves managing both the regiochemistry of the ring fusion and the stereochemistry of any resulting chiral centers.

The regioselective synthesis of pyrano[3,4-b]quinolines, the oxygen analogues of the target compound, has been achieved via a silver-catalyzed intramolecular cyclization of 3-alkynylquinoline aldehydes, demonstrating a method to control the annulation to the desired [3,4-b] fusion. researchgate.net Another powerful method for controlling regioselectivity is the Povarov reaction, an imino-Diels–Alder reaction. An iodine-catalyzed Povarov reaction between an aromatic aldehyde, an amine (like 5-amino-1H-indazole), and tetrahydrothiopyran-4-one has been used to produce thiopyrano[3,4-c]quinoline derivatives with high regioselectivity. researchgate.net The choice of catalyst and reactants is crucial in directing the cyclization to form a specific constitutional isomer. researchgate.netresearchgate.net

Mechanistic Pathways Directing Product Formation

The final structure of the thiopyranoquinoline product is determined by the underlying reaction mechanism. Several mechanistic pathways have been proposed for the formation of these and related fused heterocyclic systems.

Domino Reactions: A common and efficient strategy is the domino reaction, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. The synthesis of thiopyrano[2,3-b]quinolines can proceed via a domino Michael addition/cyclization pathway. lookchem.com In this process, a base like triethylamine (Et3N) facilitates the Michael addition of a 2-mercaptoquinoline to an activated alkene (like acrylonitrile), followed by an intramolecular cyclization and tautomerization to yield the final product. lookchem.com

Tandem Reactions: The synthesis of 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde is based on a tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reaction. nih.gov This pathway involves the initial addition of the thiol to an activated alkyne, followed by an intramolecular cyclization.

Imino-Diels–Alder Reaction: As mentioned previously, the Povarov reaction provides a regioselective route to thiopyranoquinolines. researchgate.net The mechanism involves the acid-catalyzed formation of a Schiff base (imine) from an aldehyde and an amine. This imine then acts as the diene component in a [4+2] cycloaddition with a dienophile, such as the enol tautomer of tetrahydrothiopyran-4-one, to construct the fused ring system. researchgate.net

Condensation and Cyclization: Multi-component syntheses often involve an initial condensation, such as a Knoevenagel condensation between an aldehyde and an active methylene compound, to form a reactive intermediate. nih.gov This intermediate then undergoes a Michael addition with a nucleophile (e.g., a hydroxy- or mercapto-quinoline) followed by an intramolecular cyclization to furnish the final fused product. nih.gov

The choice of starting materials and catalysts dictates which of these mechanistic pathways is followed, thereby controlling the regiochemical outcome of the synthesis. researchgate.netnih.gov

Stereochemical Outcomes and Diastereomeric Excess Determination

When the synthesis of a this compound derivative results in the formation of one or more stereocenters, controlling the stereochemical outcome becomes paramount. The unsubstituted core of the target molecule is achiral. However, substitutions on the thiopyran ring can introduce chirality. For example, the synthesis of 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde creates a stereocenter at the C4 position. nih.gov If a second stereocenter were present, the product would exist as a pair of diastereomers.

Diastereomeric excess (d.e.) is the measure used to quantify the stereoselectivity of a reaction that produces diastereomers. It provides a direct indication of the preference for the formation of one diastereomer over the other. Achieving high diastereomeric excess is crucial in fields like drug development, where different stereoisomers can have vastly different biological activities.

The determination of the stereochemical outcome and the diastereomeric ratio relies on analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative configuration of stereocenters in the product.

Single-Crystal X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional structure of a crystalline compound, confirming the relative stereochemistry of all chiral centers.

While specific studies detailing the control of diastereoselectivity for this compound are not prevalent, the principles are well-established in organic synthesis. The choice of catalysts (especially chiral catalysts), solvents, and reaction temperature can significantly influence the transition state energies of the diastereomeric pathways, thereby affecting the diastereomeric excess of the final product.

Chemical Reactivity and Transformation of the 1h Thiopyrano 3,4 B Quinolin 4 3h One Skeleton

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Moiety

The reactivity of the quinoline ring system towards aromatic substitution is well-established. quimicaorganica.org The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, making the benzene (B151609) ring the preferred site for substitution. Conversely, the pyridine ring is more susceptible to nucleophilic attack. quora.comresearchgate.netechemi.com

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on quinoline occurs preferentially at the C-5 and C-8 positions of the benzene ring. quimicaorganica.org This is due to the greater electronic richness of the carbocyclic ring compared to the electron-deficient pyridine ring. quimicaorganica.org The presence of the fused thiopyran ring in 1H-thiopyrano[3,4-b]quinolin-4(3H)-one is expected to influence the regioselectivity of these reactions.

Common electrophilic substitution reactions applicable to the quinoline core include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitro and 8-nitroquinolines. uomustansiriyah.edu.iq

Halogenation: Reactions with halogens or halogenating agents can introduce halogen atoms onto the benzene ring.

Sulfonation: The position of sulfonation is dependent on reaction conditions. For instance, sulfonation of quinoline can yield quinoline-6-sulphonic acid at higher temperatures. researchgate.net

The directing effects of the thiopyran ring and its substituents would need to be considered for predicting the precise outcome of electrophilic substitution on the this compound skeleton.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring in quinoline makes it susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions. quora.comresearchgate.netechemi.com This reactivity is enhanced by the presence of good leaving groups. While the parent this compound does not have an inherent leaving group on the pyridine ring, derivatives could be synthesized to undergo such reactions. For instance, the introduction of a halogen at the 2- or 4-position of the quinoline ring would facilitate nucleophilic displacement by various nucleophiles like amines, alkoxides, and thiols. mdpi.com

Reactions Involving the Thiopyran Ring

The thiopyran ring in this compound offers several sites for chemical modification, including the sulfur atom, the ketone functionality, and the ring structure itself.

Oxidation and Reduction Chemistry of Sulfur

The sulfur atom in the thiopyran ring can exist in different oxidation states. Oxidation of thiols and thioethers is a common transformation in organic chemistry. youtube.comresearchgate.net

Oxidation: The sulfide (B99878) in the thiopyran ring can be oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net These transformations can significantly alter the electronic properties and biological activity of the molecule.

Reduction: If the sulfur were in a higher oxidation state (sulfoxide or sulfone), it could potentially be reduced back to the sulfide. youtube.com

Transformation Reagents Product
Sulfide to SulfoxideHydrogen peroxide, m-CPBAThiopyrano[3,4-b]quinolin-4(3H)-one S-oxide
Sulfide to SulfoneExcess hydrogen peroxide, m-CPBAThiopyrano[3,4-b]quinolin-4(3H)-one S,S-dioxide

Reactions at the Ketone Functionality

The ketone group at the C-4 position of the thiopyran ring is a versatile functional handle for a variety of transformations. thieme.commasterorganicchemistry.com

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). fiveable.me

Addition of Nucleophiles: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

Grignard Reagents: Reaction with Grignard reagents (R-MgBr) would lead to the formation of tertiary alcohols. masterorganicchemistry.com

Cyanide Addition: The addition of a cyanide ion, typically from a source like potassium cyanide (KCN), would form a cyanohydrin. masterorganicchemistry.com

Wittig Reaction: The ketone can be converted to an alkene using a phosphonium (B103445) ylide in a Wittig reaction. This allows for the introduction of a carbon-carbon double bond at this position. thieme.com

Reductive Amination: The ketone can be converted to an amine via reductive amination, which involves the formation of an imine or enamine intermediate followed by reduction.

Reaction Reagents Product Type
ReductionNaBH4, LiAlH4Secondary alcohol
Grignard ReactionR-MgBr, then H3O+Tertiary alcohol
Cyanohydrin FormationKCN, H+Cyanohydrin
Wittig ReactionPh3P=CHRAlkene

Ring Opening and Rearrangement Processes

Functional Group Interconversions and Derivatization of Side Chains

Functional group interconversions are fundamental in modifying the structure and properties of the this compound skeleton. fiveable.me Assuming the presence of substituents on the quinoline or thiopyran rings, a wide array of transformations can be envisioned. For example, a nitro group, introduced via electrophilic substitution, can be reduced to an amino group, which can then be further functionalized. A carboxylic acid group could be converted to an ester, amide, or alcohol. These interconversions are crucial for structure-activity relationship studies in medicinal chemistry. nih.gov

Heterocyclic Ring Interconversions and Expansions

The this compound framework could potentially be transformed into other fused heterocyclic systems. fiveable.me Such reactions often involve ring-opening followed by recyclization, or rearrangement reactions that lead to ring expansion or contraction. For example, reactions involving the sulfur and adjacent atoms could potentially lead to the formation of thiazole (B1198619) or other sulfur-containing heterocyclic rings fused to the quinoline core. rsc.org Ring expansion of the thiopyran ring to a seven-membered thiepine (B12651377) ring, though challenging, might be achievable under specific conditions, drawing parallels from vinylaziridine chemistry. mdpi.com The synthesis of novel fused tetracyclic and pentacyclic systems from quinoline derivatives has also been reported, suggesting that the thiopyranoquinoline skeleton could serve as a precursor to more complex heterocyclic structures. nih.govresearchgate.net

Design, Synthesis, and Structure Activity Relationship Sar Studies of 1h Thiopyrano 3,4 B Quinolin 4 3h One Derivatives

Rational Design Principles for Structural Modification

The design of novel derivatives of 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one is often guided by established principles of medicinal chemistry, aiming to optimize pharmacological activity, selectivity, and pharmacokinetic properties. A key strategy involves bioisosteric replacement, where functional groups are substituted with others that have similar physical or chemical properties, to enhance a desired biological effect or to mitigate unwanted side effects.

For instance, in related heterocyclic systems like quinazolinones, which are also explored as kinase inhibitors, the hydrophobic head and tail of known inhibitors are often modified with moieties such as halogens and methoxy (B1213986) groups to probe the binding pocket of the target enzyme. nih.gov This approach of modifying the lipophilicity and electronic nature of substituents is a common rational design principle that can be applied to the this compound scaffold.

Furthermore, computational methods, including molecular docking, play a crucial role in the rational design process. By simulating the interaction of designed analogs with the active site of a biological target, researchers can predict binding affinities and modes of interaction, thereby prioritizing the synthesis of compounds with the highest likelihood of success. This in silico approach helps in understanding how different substitutions on the quinoline (B57606) or thiopyran rings might influence binding and, consequently, biological activity. For example, in the design of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, scaffold hopping and computer-aided drug design (CADD) were employed to guide the synthesis of novel inhibitors. nih.gov

Synthetic Strategies for Analog Generation

The generation of a diverse library of this compound derivatives relies on robust and flexible synthetic strategies that allow for the introduction of various substituents on both the quinoline and thiopyran rings.

Substitution Patterns on the Quinoline Core

The functionalization of the quinoline core is a critical aspect of analog generation, as substituents on this ring system can significantly influence the biological activity of the resulting compounds. Various synthetic methods have been developed to introduce a wide range of functional groups onto the quinoline scaffold.

One common approach involves the use of substituted anilines as starting materials in classical quinoline syntheses, such as the Conrad-Limpach or Gould-Jacobs reactions. nih.gov These methods allow for the incorporation of substituents onto the benzene (B151609) ring of the quinoline system from the outset. For instance, the reaction of an appropriately substituted aniline (B41778) with an active methylene (B1212753) compound can lead to a quinolone with a specific substitution pattern, which can then be further elaborated to form the thiopyrano-fused system.

Modern synthetic methodologies, such as C-H bond functionalization, have also emerged as powerful tools for the direct introduction of substituents onto the quinoline ring. nih.gov These methods offer a more atom-economical and efficient way to create diverse substitution patterns without the need for pre-functionalized starting materials.

Modifications of the Thiopyran Ring

The thiopyran ring offers several positions for modification, which can be exploited to fine-tune the properties of the this compound derivatives. The sulfur atom in the thiopyran ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the polarity and hydrogen bonding capabilities of the molecule.

The synthesis of thiopyran derivatives can be achieved through various cycloaddition reactions, such as the Diels-Alder reaction, which allows for the construction of the thiopyran ring with a degree of stereochemical control. researchgate.netnih.gov The choice of dienophile and diene in these reactions can be varied to introduce different substituents onto the thiopyran ring.

Furthermore, functionalization of the thiopyran ring can also be achieved through reactions at the methylene groups adjacent to the sulfur atom or the carbonyl group. For example, in a related thiopyrano[3,4-b]furan system, the position corresponding to C5 in the thiopyran ring of the target compound has been functionalized through various reactions, including hydrolysis, acylation, and rearrangement. nih.gov

Introduction of Heteroatomic Substituents

One strategy for introducing heteroatoms is to use starting materials that already contain the desired heteroatomic substituents. For example, the synthesis of thiopyrano[2,3-d][1,3]thiazoles involves the use of a thiazole (B1198619) ring system as a building block. researchgate.net

Another approach is to introduce heteroatomic substituents through functional group transformations. For example, a hydroxyl group can be introduced and subsequently replaced by a nitrogen-containing moiety, such as a tetrazole, to explore the effect of different heteroatomic groups on the biological activity. researchgate.net In a study on quinazolinones, a fluoro substituent was replaced by a sulfur-containing group via nucleophilic aromatic substitution, followed by the reduction of a nitro group to an amino group, demonstrating a route to introduce both sulfur and nitrogen heteroatoms. mdpi.com

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening. One-pot multicomponent reactions are particularly well-suited for combinatorial synthesis as they allow for the construction of complex molecules from simple starting materials in a single step, which is efficient and atom-economical. mdpi.com

A one-pot combinatorial synthesis of highly substituted thiopyrano[3,4-b]quinoline-4,6(3H,5H)-dione derivatives has been reported. nih.gov This method involves the reaction of an aromatic aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, and an enamine in glacial acetic acid. The use of different aromatic aldehydes and enamines allows for the generation of a diverse library of compounds with various substituents at the 4-position of the thiopyran ring and on the quinoline core. nih.govnih.gov The operational simplicity and generally good to excellent yields make this a promising strategy for the diversity-oriented synthesis of the thiopyrano[3,4-b]quinoline skeleton. nih.gov

Examples of Multicomponent Reactions for Thiopyrano-Fused Quinoline Synthesis
Reaction TypeStarting MaterialsResulting ScaffoldKey FeaturesReference
One-pot Three-componentAromatic aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, EnamineThiopyrano[3,4-b]quinoline-4,6(3H,5H)-dioneCombinatorial approach, good yields, operational simplicity. nih.govnih.gov
Imino-Diels–Alder ReactionAromatic aldehyde, 5-amino-1H-indazole, Tetrahydrothiopyran-4-one (B549198)Thiopyrano[3,4-c]quinolineMild reaction conditions, high yields, metal-free catalysis. researchgate.net
Three-component Cyclization2-chloroquinoline-3-carbaldehyde (B1585622), 2 equivalents of phenacyl thiocyanate (B1210189), Triethylamine (B128534)1H-thiopyrano[4,3-c]quinolineOne-pot synthesis, good yield. researchgate.net

Elucidation of Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between the structure of a molecule and its reactivity and properties is crucial for the development of new drugs. Structure-Activity Relationship (SAR) studies aim to identify the key structural features that are responsible for the biological activity of a compound.

For quinoline-based compounds, it has been observed that the nature and position of substituents can have a significant impact on their activity. For instance, in a series of pyrano[3,2-c]quinoline analogs, substitution at the C4 position of the pyrano ring was found to be important for both anti-inflammatory and anticancer activity. nih.gov Similarly, for quinolin-4-ones, substituents at positions C5, C6, C7, and C8 have been shown to influence anticancer properties. nih.gov

In the context of this compound derivatives, SAR studies would involve synthesizing a series of analogs with systematic variations in their structure and evaluating their biological activity. For example, a series of compounds with different substituents on the quinoline ring could be prepared to investigate the effect of electronic and steric factors on activity. Similarly, modifications to the thiopyran ring, such as oxidation of the sulfur atom or introduction of substituents, could be explored.

The data obtained from these studies can be used to build pharmacophore models, which are three-dimensional representations of the key structural features required for biological activity. These models can then be used to design new compounds with improved potency and selectivity.

General SAR Observations for Related Quinoline and Fused-Quinoline Scaffolds
ScaffoldPosition of SubstitutionObserved Effect on ActivityReference
Pyrano[3,2-c]quinoloneC4 of pyrano ringImportant for anti-inflammatory and anticancer activity. nih.gov
Quinolin-4-oneC5Affects cell penetration and target binding. nih.gov
Quinolin-4-oneC6Fluorine substitution is often optimal. nih.gov
Quinolin-4-oneC7Responsible for direct interaction with topoisomerase II. Aromatic rings improve antitumor properties. nih.gov
Quinolin-4-oneC8Methoxy group can improve antitumor properties. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 1h Thiopyrano 3,4 B Quinolin 4 3h One and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For derivatives of the 1H-thiopyrano[3,4-b]quinolin-4(3H)-one scaffold, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for complete signal assignment.

Two-dimensional (2D) NMR techniques are indispensable for mapping the complex spin systems within thiopyranoquinoline derivatives. They resolve overlapping signals and establish bonding networks and spatial relationships that are impossible to determine from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH, ³JHH). It is fundamental for tracing the proton framework through the quinoline (B57606) and thiopyran rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range couplings (typically 2-4 bonds) between protons and carbons. These correlations are key to connecting different fragments of the molecule, for instance, linking protons on the quinoline ring to quaternary carbons such as the carbonyl carbon (C-4) and the carbons at the ring junctions. In the structural elucidation of related thiopyrano[2,3-b]quinoline derivatives, HMBC was used to definitively assign quaternary carbon signals based on their correlation with distinct proton signals. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. For derivatives of this compound with stereocenters, NOESY is vital for determining relative stereochemistry. For example, in studies of related pyrano[2,3-b]quinolines, homonuclear NOE experiments were used to confirm the relative configuration of substituents. researchgate.net

Table 1: Illustrative HMBC Correlations for a Hypothetical this compound Derivative This table demonstrates how HMBC data can be used to assign key carbons in the core structure.

Proton (¹H) SignalCorrelated Carbon (¹³C) Signals (via HMBC)Structural Information Deduced
H-5 (Quinoline ring)C-4 (Carbonyl), C-4a, C-10bConfirms the position of the quinoline proton adjacent to the thiopyranone ring.
H-2 (Methylene in thiopyran)C-3, C-4 (Carbonyl), C-10bEstablishes connectivity within the thiopyranone ring and its fusion to the quinoline part.
H-10 (Quinoline ring)C-1, C-10b, C-6aLinks the "top" part of the quinoline ring to the fused heterocyclic core.

Solid-State NMR (SSNMR) provides detailed structural information about materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a drug substance can have different physical properties, including stability and solubility.

SSNMR, often using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can distinguish between polymorphs by detecting subtle differences in the chemical shifts of carbon (¹³C) and nitrogen (¹⁵N) atoms. acs.orgnih.gov These differences arise from variations in molecular conformation and intermolecular packing in the crystal lattice. researchgate.netacs.org Therefore, SSNMR can identify the number of unique molecules in the crystallographic asymmetric unit and characterize the specific packing arrangement, making it a powerful tool for analyzing the solid-form consistency of this compound and its derivatives. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or five decimal places).

This precision allows for the calculation of a unique molecular formula. For derivatives of this compound, HRMS can unequivocally confirm the presence of sulfur and the correct number of carbon, hydrogen, nitrogen, and oxygen atoms, distinguishing the target compound from potential isomers or byproducts. In the characterization of related thiopyrano[3,4-c]quinoline derivatives, HRMS data was presented by comparing the calculated mass for the protonated molecule [M+H]⁺ with the experimentally found value, confirming the molecular formula. libretexts.org

Table 2: Example of High-Resolution Mass Spectrometry Data This table illustrates the precision of HRMS in confirming a molecular formula.

CompoundMolecular FormulaIonCalculated m/zFound m/zDifference (ppm)
This compoundC₁₂H₉NOS[M+H]⁺216.0478216.0475-1.4
Aryl-substituted derivativeC₁₈H₁₃NOS[M+H]⁺292.0791292.0794+1.0

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a structure.

For this compound, the most characteristic absorption in the IR spectrum would be the strong carbonyl (C=O) stretching band. Saturated six-membered cyclic ketones typically show this band around 1715 cm⁻¹. libretexts.orgorgchemboulder.com However, conjugation with the adjacent quinoline aromatic system would be expected to lower this frequency to the 1685-1705 cm⁻¹ range. openstax.org Other key bands include C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the quinoline ring, and vibrations involving the C-S thioether bond.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 3000Medium
C=O (Ketone, conjugated)Stretch1685 - 1705Strong
C=C / C=N (Aromatic)Stretch1500 - 1620Medium to Strong
C-S (Thioether)Stretch600 - 800Weak to Medium

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. It provides an exact three-dimensional map of electron density in a crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. For thiopyranoquinoline derivatives, SC-XRD provides definitive proof of the regiochemistry of the fused ring system and the conformation of the thiopyranone ring. ipb.pt

Furthermore, if the compound is chiral and crystallizes as a single enantiomer (often achieved by using a chiral resolving agent), SC-XRD can determine its absolute stereochemistry. nih.gov The analysis also reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together in the solid state. acs.org

Table 4: Representative Crystallographic Data for a Heterocyclic Compound This table shows typical parameters obtained from a single-crystal X-ray diffraction experiment, based on data for related structures. nih.gov

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.531
b (Å)12.462
c (Å)14.789
β (°)98.61
Volume (ų)1557.4
Z (Molecules/unit cell)4
R-factor0.045

Chiroptical Spectroscopy (CD/ORD) for Optically Active Derivatives

When a derivative of this compound is chiral, either through the introduction of a stereocenter or the presence of axial chirality, its stereochemistry can be investigated using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. For complex molecules, the absolute configuration can often be assigned by comparing the experimentally measured CD spectrum with a spectrum predicted by quantum chemical calculations. nih.gov This combined experimental and theoretical approach has been successfully applied to determine the absolute configurations of chiral quinoline metabolites and other complex chiral systems. nih.govrsc.org The mirror-image relationship between the CD spectra of opposite enantiomers provides a definitive way to confirm enantiomeric purity.

Theoretical and Computational Chemistry Studies of 1h Thiopyrano 3,4 B Quinolin 4 3h One Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. arxiv.org These methods are used to determine optimized molecular geometry, spectroscopic characteristics, and reactivity descriptors. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net Studies on related quinoline (B57606) and fused heterocyclic systems demonstrate its utility in this area. researchgate.netresearchgate.net For a compound like 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one, DFT calculations, typically using a basis set such as B3LYP/6-31G(d,p), would be employed to optimize the molecular geometry in the gaseous phase. researchgate.net The optimized structure represents the minimum energy conformation of the molecule.

From this optimized geometry, a variety of electronic properties and reactivity descriptors can be calculated. researchgate.net These parameters, often determined in both gaseous and aqueous states to better approximate experimental conditions, help in understanding the molecule's behavior. researchgate.net Key descriptors include electronegativity (χ), which measures the ability of an atom to attract electrons, and absolute hardness (η), which indicates resistance to change in its electron distribution. researchgate.net The fraction of electrons transferred (ΔN) can also be calculated to predict how electrons might move during an interaction with another species. researchgate.net

Furthermore, DFT is used to predict spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to confirm the molecular structure and assign specific vibrational modes. nih.gov The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions critical for intermolecular interactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. pearson.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For example, in a computational study of a related triazole-quinoline derivative, the HOMO and LUMO energy values were found to be approximately -6.164 eV and -2.086 eV, respectively. researchgate.net This resulted in a HOMO-LUMO energy gap of 4.078 eV, indicating that a charge transfer can readily occur within the molecule, rendering it soft and highly reactive. researchgate.net

Analysis of the FMOs also reveals where these orbitals are localized on the molecular structure. In the aforementioned triazole-quinoline derivative, the HOMO was delocalized over the triazole and phenyl rings, while the LUMO was localized on the quinoline moiety. researchgate.net This distribution provides insight into which parts of the molecule are likely to be involved in electron donation and acceptance during chemical reactions.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Triazole-Quinoline Derivative researchgate.net
ParameterEnergy (eV)Significance
EHOMO-6.164Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-2.086Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.078Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on static, single-molecule systems, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations track the movements of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. nih.gov These simulations are particularly useful for understanding how a molecule like this compound might behave in a biological environment, such as near a protein receptor or within a solvent. fraserlab.com

In a typical MD simulation, the system is run for a set period (e.g., 100 nanoseconds) under defined conditions of temperature and pressure. nih.gov The resulting trajectory is then analyzed to understand the molecule's flexibility and preferred conformations. nih.gov Key parameters analyzed include the radius of gyration (Rg), which measures the compactness of the structure, and the solvent-accessible surface area (SASA), which quantifies the part of the molecule exposed to the solvent. nih.gov Stable conformations are often characterized by consistent Rg values and a decreasing trend in SASA over the simulation time. nih.gov By identifying low-free-energy regions in the simulation, energetically favorable conformations can be determined. nih.gov This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

In Silico Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the likely biological activities of a chemical compound based solely on its structural formula. researchgate.net The PASS software compares the structure of a query molecule against a large database of known biologically active substances to generate a list of potential pharmacological effects, mechanisms of action, and specific toxicities. researchgate.net

The output of a PASS analysis is a list of activities, each with a corresponding probability of being active (Pa) and inactive (Pi). researchgate.net The Pa value, ranging from 0.0 to 1.0, indicates the likelihood that the compound exhibits a particular activity. researchgate.net A Pa value greater than 0.7 suggests a high probability of finding that activity experimentally, while a value between 0.5 and 0.7 suggests a moderate probability. researchgate.net For a novel scaffold like this compound, PASS analysis can provide initial hypotheses about its therapeutic potential, guiding which biological assays should be prioritized. researchgate.net For example, studies on other novel heterocyclic compounds have used PASS to predict potential anti-inflammatory, antifungal, and phosphatase inhibitory activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Unlike PASS, which makes qualitative predictions, QSAR models provide quantitative predictions of activity, such as the concentration required to inhibit an enzyme by 50% (IC50).

To build a QSAR model, a "training set" of molecules with known structures and biological activities is required. For derivatives of this compound, this would involve synthesizing a library of related compounds and testing their activity against a specific target. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are then used to correlate the 3D properties (steric, electrostatic, hydrophobic fields) of the molecules with their activity. nih.gov

The resulting models are validated statistically using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A robust model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the synthesis of the most promising candidates and avoid those predicted to be inactive. nih.gov

Molecular Docking Studies for Receptor Binding and Mechanism Elucidation

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or nucleic acid. researchgate.netmdpi.com This method is crucial for understanding the potential mechanism of action of a drug candidate by visualizing its interactions with a biological target at the atomic level. researchgate.net

For this compound, docking studies would be performed against various known protein targets to identify potential binding partners. The process involves placing the ligand into the binding site of the receptor and evaluating the resulting poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.gov A lower binding energy indicates a more favorable and stable interaction. mdpi.com

Studies on the isomeric 2H-thiopyrano[2,3-b]quinoline scaffold have demonstrated the utility of this approach. nih.govresearchgate.net In one study, derivatives were docked against the anticancer target CB1a, revealing binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov The analysis also identified key amino acid residues (e.g., ILE-8, PHE-15, LYS-16) involved in hydrogen bonding and hydrophobic interactions, providing a structural basis for the observed activity. nih.gov Such studies help elucidate the mechanism of action and provide a rationale for designing derivatives with improved potency and selectivity. nih.gov

Table 2: Molecular Docking Findings for Related Thiopyranoquinoline and Pyrano-thieno-pyrimidine Derivatives
Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential ApplicationReference
2H-Thiopyrano[2,3-b]quinoline derivativesCB1a (Anticancer peptide)-5.3 to -6.1ILE-8, LYS-11, VAL-14, PHE-15, LYS-16, TRP-25Anticancer nih.gov
Pyrano-thieno-pyrimidine derivativesGABAA ReceptorUp to -7.5Not specifiedNeurotropic (Anticonvulsant, Anxiolytic) mdpi.com
Pyrano-thieno-pyrimidine derivativesSerotonin Transporter (SERT)Not specifiedNot specifiedNeurotropic (Antidepressant) mdpi.com

Tautomerism and Isomerism Studies

Theoretical and computational chemistry studies focusing on the tautomeric and isomeric forms of this compound are not extensively available in the current body of scientific literature. However, by examining research on analogous heterocyclic systems, particularly those containing a quinoline and a pyranone or thiopyranone ring, we can infer the likely tautomeric behavior of this compound. The primary form of tautomerism expected for this molecule is thione-thiol tautomerism, which is analogous to the more commonly studied keto-enol tautomerism.

Thione-Thiol Tautomerism in Thiopyrano-Quinoline Systems

This compound possesses a thiocarbonyl group (C=S) adjacent to a carbon atom with a hydrogen, making it susceptible to tautomerization into a thiol form. This equilibrium involves the migration of a proton from the α-carbon to the sulfur atom, with a concurrent shift of the pi-electron density, resulting in the formation of a carbon-carbon double bond and a sulfhydryl (-SH) group.

The two potential tautomeric forms are:

Thione form: this compound

Thiol form: 5H-Thiopyrano[3,4-b]quinolin-4-ol

Studies on various heterocyclic thiones have shown that the thione form is generally the more stable tautomer in the solid state and in various solvents. ekb.egjocpr.com The equilibrium can, however, be influenced by factors such as the solvent's polarity and pH. jocpr.com For instance, in some systems, an alkaline medium can shift the equilibrium towards the thiol form. jocpr.com Computational studies on related 1,2,4-triazole-3-thione derivatives have consistently shown the thione form to be the predominant species in the gas phase. nih.gov

Table 1: Potential Tautomeric Forms of this compound

Tautomeric FormStructureKey Functional GroupsPredicted Stability
ThioneThis compoundThiocarbonyl (C=S), Secondary Amine (NH)Generally more stable
Thiol5H-Thiopyrano[3,4-b]quinolin-4-olThiol (-SH), Alkene (C=C), Tertiary AmineGenerally less stable

This table is based on general principles of thione-thiol tautomerism and requires specific experimental or computational validation for this compound.

Insights from Keto-Enol Tautomerism in an Oxygen Analog

Significant insight can be gained from studies on the oxygen-containing analog, ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Research on this compound has explored its keto-enol tautomerism. researchgate.net In this case, the equilibrium is between the ketone form and the enol form, which involves the migration of a proton from the α-carbon to the carbonyl oxygen.

Spectroscopic investigations of this pyranoquinoline derivative indicated the presence of keto-enol tautomerism, with the equilibrium being influenced by the solvent. researchgate.net In many carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, the stability of the enol form can be enhanced by factors such as intramolecular hydrogen bonding and extended conjugation. masterorganicchemistry.com For some dicarbonyl compounds, the enol form can even be the predominant species. youtube.com A study on a novel 1,3,4-thiadiazole (B1197879) derivative containing a quinazolin-4-one moiety found that the compound favors the keto form in polar aprotic solvents like DMSO, while the enol form is favored in non-polar solvents such as chloroform. nih.gov

Table 2: Investigated Tautomerism in an Analogous Pyranoquinoline

CompoundTautomeric Forms InvestigatedResearch Findings
ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylateKeto-enolThe compound exhibits keto-enol tautomerism, with the equilibrium being studied by spectroscopic methods. researchgate.net

Biological and Pharmacological Mechanistic Investigations of 1h Thiopyrano 3,4 B Quinolin 4 3h One Analogues in Vitro and Pre Clinical Models

Molecular Target Identification and Binding Affinity Profiling

The biological effects of thiopyranoquinoline analogues are often initiated by their interaction with specific molecular targets. Research has focused on identifying these targets and quantifying the binding affinities to understand the structure-activity relationships that drive their pharmacological profiles.

Analogues of the thiopyranoquinoline scaffold have demonstrated notable inhibitory activity against several critical cellular enzymes.

Protein Kinases: While direct studies on 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one are limited, related quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of multiple protein kinases. Certain derivatives show inhibitory activity against Aurora Kinase A, a key regulator of the cell cycle. semanticscholar.orgmdpi.com In non-small cell lung cancer (NSCLC) cell lines, a quinazolin-4(3H)-one derivative, BIQO-19, was found to have a good binding affinity for the active site of Aurora Kinase A. semanticscholar.orgmdpi.com Molecular docking studies indicated that a nitrogen atom in the quinazolinone ring forms a crucial hydrogen bond with the amino acid residue Ala213 of the kinase. mdpi.com

Furthermore, other quinazolin-4(3H)-one derivatives have been synthesized and tested against a panel of multiple tyrosine protein kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.govmdpi.com Specific compounds from this class, namely 2i and 3i, showed potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. nih.govmdpi.com Molecular docking suggested these compounds can act as ATP-competitive or non-competitive inhibitors depending on the specific kinase. nih.gov Thieno[3,2-d]pyrimidin-4(3H)-one, a structurally related scaffold, has also been identified as a source of phosphoinositide-dependent protein kinase 1 (PDK1) inhibitors. researchgate.net

DNA Gyrase and Topoisomerases: Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. nih.govnih.gov These enzymes regulate the topological state of DNA, a process essential for bacterial replication and transcription. nih.govwikipedia.org The quinolone class of antibiotics functions by trapping topoisomerase-DNA cleavage complexes, leading to double-strand DNA breaks and cell death. nih.gov

A novel class of thiophene-based antibacterials has been discovered that inhibits DNA gyrase by stabilizing DNA-cleavage complexes. nih.gov These compounds bind to a previously unknown allosteric site on the gyrase enzyme, distinct from the fluoroquinolone binding site, highlighting a unique mechanism of action. nih.gov Similarly, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the bacterial DNA gyrase B subunit (GyrB), which contains the ATPase domain that powers the enzyme's activity. nih.gov The key event in the action of these inhibitors is the reversible trapping of the enzyme-DNA complex. nih.gov

In addition to enzyme inhibition, certain thiopyranoquinoline analogues have been investigated for their ability to bind to specific cellular receptors.

Derivatives of a related tricyclic system, pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3(2H,5H)-one, were designed as potential ligands for the benzodiazepine (B76468) receptor. nih.gov When tested for their binding affinity in bovine cortical membranes, these compounds displayed affinity in the micromolar to submicromolar range. nih.gov

In a different context, molecular docking studies were performed on 2H-thiopyrano[2,3-b]quinoline derivatives to assess their binding affinity against CB1a, a novel anticancer peptide derived from the natural antimicrobial peptide cecropin (B1577577) B. semanticscholar.orgnih.govresearchgate.net The study calculated binding affinities for several analogues, with values ranging from -5.3 to -6.1 kcal/mol. semanticscholar.orgnih.gov These in-silico results suggest that 2H-thiopyrano[2,3-b]quinoline derivatives could be effective antitumor agents by interacting with this peptide target. nih.govresearchgate.net

Table 1: Binding Affinity of 2H-Thiopyrano[2,3-b]quinoline Derivatives against CB1a An interactive data table. Click on headers to sort.

Compound Binding Affinity (kcal/mol) Interacting Amino Acid Residues Citation
1 (thiopyrano[2,3-b]quinoline) -5.3 LYS A-16, LYS A-26, PHE A-15, TRP A-12 semanticscholar.orgnih.gov
2 (6-methyl-thiopyrano[2,3-b]quinoline) -5.5 PHE A-15, TRP A-12, LYS A-16, LYS A-26, GLU-32 semanticscholar.org
3 (6-chloro-thiopyrano[2,3-b]quinoline) -5.9 ILE A-8, ILE A-18, LYS A-7, LYS A-11, VAL A-14, LYS A-16 researchgate.net
4 (6-bromo-thiopyrano[2,3-b]quinoline) -6.1 PHE A-15, ILE A-8, ILE A-18, LYS A-7, LYS A-11, VAL A-14 semanticscholar.orgnih.govresearchgate.net

Cellular Pathway Modulation and Biological Response Characterization

The interaction of thiopyranoquinoline analogues with molecular targets triggers downstream effects, modulating cellular pathways and leading to observable biological responses such as inhibition of cell growth, induction of programmed cell death, and antimicrobial activity.

A significant body of research has demonstrated the potent antiproliferative activity of thiopyranoquinoline analogues and related structures against various cancer cell lines.

A series of 6H-thiopyran-2,3-dicarboxylate derivatives exhibited potent dose-dependent cytotoxicity against HCT-15 colon and MCF-7 breast cancer cell lines, with IC50 values ranging from 3.5 to 15 μM. nih.govresearchgate.net Compound 4a, featuring a methoxy (B1213986) group, was particularly effective, with IC50 values of 4.5 μM for MCF-7 and 3.5 μM for HCT-15. nih.gov Similarly, new thiopyrano[2,3-b]pyridine derivatives were tested against MCF-7 and HCT-116 cell lines, with one compound (TP5) showing significant inhibitory activity. researchgate.net

Juglone-bearing thiopyrano[2,3-d]thiazoles have also been synthesized and show anticancer activity. nih.gov One such derivative demonstrated pronounced growth inhibition against the KBC-1 epidermoid carcinoma cell line with an IC50 of 12.81 µM and was also active against HCT116wt colon carcinoma cells with an IC50 of 5.54 µM. mdpi.com Furthermore, a large series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and showed potent cytotoxicity, particularly against the CCRF-CEM leukemia cell line, with IC50 values as low as 0.55 µM. mdpi.comresearchgate.net

Table 2: Antiproliferative Activity (IC50) of Selected Thiopyran and Thioquinoline Analogues An interactive data table. Click on headers to sort.

Compound Class Cell Line Compound Example IC50 (µM) Citation
6H-Thiopyran-2,3-dicarboxylate HCT-15 (Colon) 4a 3.5 nih.gov
6H-Thiopyran-2,3-dicarboxylate MCF-7 (Breast) 4a 4.5 nih.gov
Thiopyrano[2,3-d]thiazole HCT116wt (Colon) 3.6 5.54 mdpi.com
Thiopyrano[2,3-d]thiazole KBC-1 (Carcinoma) 3.6 12.81 mdpi.com
Thiopyrano[2,3-d]thiazole MCF-7 (Breast) 3.6 8.94 mdpi.com
7-Chloro-(4-thioalkylquinoline) CCRF-CEM (Leukemia) 67 0.55 mdpi.com
Pyrano[3,2-c]quinolone A549 (Lung) 4i 2.11 nih.gov
Pyrano[3,2-c]quinolone MCF-7 (Breast) 4i 1.84 nih.gov

The antiproliferative effects of these compounds are often mediated by the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.

Flow cytometry analysis revealed that a potent thiopyran derivative arrested HCT-15 and MCF-7 cell growth by decreasing the percentage of cells in the G0/G1 phase and increasing the percentage in the G2/M phase. nih.gov For instance, treatment of MCF-7 cells with 3.5 μM of the compound resulted in 38% of the cell population accumulating in the G2/M phase. nih.gov Similarly, a series of 2-amino-4H-pyrano[3,2-h]quinoline derivatives were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in various cancer cell lines. researchgate.net

The induction of apoptosis has been confirmed through multiple lines of evidence. Juglone-bearing thiopyrano[2,3-d]thiazoles were shown to induce apoptosis in colorectal adenocarcinoma cells. nih.gov Synthetic 7-chloro-(4-thioalkylquinoline) derivatives were also found to exert their antiproliferative activity by inducing apoptosis and causing DNA/RNA damage. mdpi.com The mechanism of action for related quinoline-quinone hybrids was investigated, revealing an effect on the transcription of genes that regulate the cell cycle and apoptosis, such as p53, p21, BAX, and BCL-2. mdpi.com

The thiopyranoquinoline scaffold and its analogues have demonstrated a broad spectrum of activity against various pathogenic microorganisms.

Antimicrobial Activity: The core 2H-thiopyrano[2,3-b]quinoline structure is reported to exhibit antibacterial activity. nih.gov Related quinoline-thiourea derivatives have been developed as zinc ionophores that show promising antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds are thought to function by perturbing the ion homeostasis within the bacterial cell. nih.gov Fused heterocyclic systems incorporating quinoline (B57606) have also been screened, with some showing high antimicrobial activity against various bacteria and fungi, with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics. nih.gov

Antiviral Activity: Several studies have focused on the anti-influenza virus potential of thiopyranoquinoline derivatives. A series of novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines were synthesized and evaluated for their activity against the influenza A/Puerto Rico/8/34 virus. mdpi.com While the activity was generally moderate, the results provided insights into the structure-activity relationship, noting that substituents on both the tetrazole ring and the quinoline core significantly impact antiviral efficacy. mdpi.com Molecular docking studies suggested the M2 ion channel and polymerase basic protein 2 as potential viral targets for these compounds. mdpi.com Other research on thiopyrano[2,3-b]quinoline derivatives confirmed activity against rimantadine-resistant influenza A virus, indicating an alternative mechanism of action that does not involve the M2 protein. nih.gov Beyond influenza, related 4-thioquinazoline derivatives containing a chalcone (B49325) moiety have shown appreciable activity against the Tobacco Mosaic Virus (TMV), with efficacy greater than the commercial agent Ribavirin. mdpi.com

Table 3: Antiviral Activity of Selected Thioquinazoline and Thiopyranoquinoline Analogues An interactive data table. Click on headers to sort.

Compound Class Virus Compound Example EC50 (µg/mL) Citation
4-Thioquinazoline-Chalcone Tobacco Mosaic Virus (TMV) M2 138.1 mdpi.com
4-Thioquinazoline-Chalcone Tobacco Mosaic Virus (TMV) M6 154.8 mdpi.com
4-Thioquinazoline-Chalcone Tobacco Mosaic Virus (TMV) Ribavirin (Control) 436.0 mdpi.com
4H-Thiopyrano[2,3-b]quinoline Influenza A/H1N1 1 2.6 mdpi.com
4H-Thiopyrano[2,3-b]quinoline Influenza A/H1N1 9a 3.3 mdpi.com

Antioxidant and Anti-inflammatory Mechanisms

The quinoline nucleus is a well-established scaffold in compounds exhibiting both antioxidant and anti-inflammatory properties. nih.govresearchgate.netbiointerfaceresearch.com The mechanisms underlying these activities are diverse and have been investigated through various in vitro assays.

Antioxidant Mechanisms:

The antioxidant potential of quinoline derivatives is often attributed to their ability to act as free radical scavengers. researchgate.net The investigation of 4-thiosubstituted quinoline derivatives has shown their efficacy in trapping hydroxyl and superoxide (B77818) free radicals, which are key reactive oxygen species (ROS) involved in oxidative stress. researchgate.net The antioxidant activity of these compounds can be evaluated using several in vitro models, as detailed in the table below.

Table 1: In Vitro Antioxidant Activity Assays for Quinoline Analogues

Assay Principle Findings for Related Compounds Citations
DPPH Radical Scavenging Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. Various quinoline derivatives have demonstrated significant DPPH radical scavenging capabilities. nih.govnih.gov
ABTS Radical Cation Decolorization Assesses the capacity of a compound to neutralize the ABTS radical cation. A quinolinone carboxamide derivative (3g) showed a 72.4% ability to decolorize the ABTS radical cation. nih.gov
Hydroxyl Radical Scavenging Determines the compound's ability to neutralize highly reactive hydroxyl radicals. The same quinolinone carboxamide derivative (3g) exhibited 67.7% scavenging of hydroxyl radicals. nih.gov
Lipid Peroxidation Inhibition Measures the prevention of oxidative degradation of lipids. Several 4-hydroxy-2-quinolinone derivatives showed potent inhibition of lipid peroxidation, with some analogues achieving up to 100% inhibition. nih.gov

These studies suggest that the presence of specific substituents on the quinoline ring, such as hydroxyl or thio groups, can significantly influence the antioxidant capacity. For instance, some quinolinone derivatives with a reverse amide moiety demonstrated enhanced inhibition of lipid peroxidation, reaching up to 88.0%. nih.gov

Anti-inflammatory Mechanisms:

The anti-inflammatory effects of quinoline analogues are often linked to the inhibition of key inflammatory mediators and enzymes. A notable mechanism is the suppression of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. nih.govbiointerfaceresearch.comnih.gov For example, certain quinoline-thiazolidinedione hybrids have been shown to significantly reduce the expression of interleukin-6 (IL-6), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, some indolo[2,3-b]quinoline derivatives have been found to decrease the production of nitric oxide (NO) and inhibit the nuclear factor-kappa B (NF-ĸB) DNA binding, a critical transcription factor in the inflammatory response. nih.gov The inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, is another established anti-inflammatory mechanism for some quinoline-based compounds. biointerfaceresearch.com

Interaction with Biomolecules (e.g., DNA, RNA, Proteins)

The planar aromatic structure of the quinoline ring system is a key feature that facilitates its interaction with various biological macromolecules, including nucleic acids and proteins.

Interaction with DNA and RNA:

Analogous heterocyclic systems suggest that thiopyranoquinolines could interact with DNA primarily through non-covalent binding modes. One of the most studied mechanisms for planar aromatic molecules is intercalation , where the flat part of the molecule inserts itself between the base pairs of the DNA double helix. This can lead to structural distortions, such as the unwinding and lengthening of the DNA, which can interfere with replication and transcription processes.

Another potential mode of interaction is groove binding , where the molecule fits into the minor or major grooves of the DNA helix. The presence of side chains can enhance the affinity and selectivity of this binding. Additionally, electrostatic interactions between positively charged moieties on the molecule and the negatively charged phosphate (B84403) backbone of DNA can play a crucial role in stabilizing the complex. While not directly studied for this compound, these interaction modes have been proposed for other quinoline-containing structures and are plausible for this compound class.

Interaction with Proteins:

The quinoline scaffold is a common feature in many enzyme inhibitors. The specific interactions depend on the nature of the protein's active site and the substituents on the quinoline ring. For example, quinazolin-4-one derivatives, which are structurally related to quinolinones, have been identified as inhibitors of the zinc metalloproteinase thermolysin. Molecular docking studies of these compounds have helped to elucidate the specific binding modes within the enzyme's active site.

In the context of anti-inflammatory activity, quinoline derivatives can inhibit enzymes like cyclooxygenases (COX-1 and COX-2). biointerfaceresearch.com Furthermore, in cancer-related studies, quinazolin-4-one/3-cyanopyridin-2-one hybrids have been shown to inhibit protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, demonstrating the potential for these scaffolds to interact with and modulate the activity of key signaling proteins. nih.gov

Pre-clinical Model Systems for Target Validation and Mechanistic Elucidation

The validation of biological targets and the elucidation of the mechanisms of action for novel compounds rely heavily on the use of in vitro pre-clinical models. For compounds with potential antioxidant and anti-inflammatory activity, these models typically involve cell-based assays.

Cell-Based Assays for Anti-inflammatory Activity:

A widely used model for studying inflammation in vitro is the use of macrophage cell lines, such as the murine RAW264.7 line. nih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The ability of a test compound to reduce the levels of these inflammatory markers provides a measure of its anti-inflammatory potential.

Cell-Based Assays for Cytotoxicity and Antiproliferative Activity:

To assess the potential of quinoline derivatives as anticancer agents, a variety of human cancer cell lines are employed. These assays help to determine the compound's ability to inhibit cell growth and to identify which cancer types might be most susceptible.

Table 2: Examples of Cell Lines Used in the Evaluation of Quinoline Analogues

Cell Line Cancer Type Application Citations
HeLa Cervical Cancer Evaluating cytotoxicity and antiproliferative effects. nih.gov
MCF7 Breast Cancer Assessing growth inhibition capacities. nih.gov
SW480, HCT116, CACO2 Colorectal Cancer Screening for antiproliferative properties. nih.gov
PANC1 Pancreatic Cancer Evaluating differential antiproliferation. nih.gov
PC3 Prostate Cancer Assessing antiproliferative potential. nih.gov
A549 Lung Cancer Determining viability reduction. nih.gov
SH-SY5Y Neuroblastoma Investigating cytotoxicity. nih.gov

The data obtained from these cell-based models are crucial for the initial stages of drug discovery, providing insights into the molecular mechanisms and potential therapeutic applications of new chemical entities like this compound and its analogues.

Emerging Applications and Future Research Directions for 1h Thiopyrano 3,4 B Quinolin 4 3h One Systems

Potential in Materials Science and Organic Electronics

The inherent photophysical properties of the quinoline (B57606) core make its derivatives, including the 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one system, promising candidates for applications in materials science, particularly in the field of organic electronics. Quinoline derivatives are recognized for their utility in optoelectronic applications due to their electronic structure, which can be readily modified. tandfonline.com

Research into analogous fused heterocyclic systems has demonstrated their potential in organic light-emitting diodes (OLEDs). For instance, pyrazoloquinoline derivatives have been investigated as dyes within a poly(N-vinylcarbazole) (PVK) matrix in single-layer electroluminescent diodes. tandfonline.com These devices have shown electroluminescence in the blue-greenish range. tandfonline.com Thermal analysis of these related compounds has revealed high degradation temperatures, often above 300 °C, which is a critical parameter for the durability and operational stability of electronic devices. tandfonline.com The potential to form stable glassy phases is another important characteristic for creating uniform thin films in OLED fabrication. tandfonline.com

For this compound systems, the presence of the sulfur atom in the thiopyran ring could further influence the electronic properties, potentially tuning the emission wavelengths and improving charge transport characteristics. The sulfur atom's lone pairs can enhance intermolecular interactions and affect molecular packing in the solid state, which is crucial for charge mobility. Future research will likely focus on synthesizing various substituted analogues of this compound to systematically study their optical and thermal properties and to evaluate their performance in OLEDs and other organic electronic devices like organic solar cells or field-effect transistors.

Use as Ligands in Coordination Chemistry and Catalysis

The this compound scaffold possesses multiple heteroatoms—the quinoline nitrogen, the thiopyran sulfur, and the carbonyl oxygen—making it a versatile polydentate ligand for coordination with a wide range of metal ions. The ability of sulfur-containing compounds and nitrogen heterocycles to form stable metal complexes is well-documented. researchgate.netsemanticscholar.orgrsc.org Thiourea derivatives, for example, are known to be structurally versatile ligands due to their σ-donating and π-acidic characteristics, allowing for variable binding modes with metal ions. semanticscholar.org Similarly, thiophenol-based ligands that combine a sulfur donor with another heteroatom like phosphorus or arsenic are highly versatile and form stable complexes with many transition metals. researchgate.net

The coordination chemistry of such ligands is not only of fundamental interest but also opens pathways to catalysis. Metal complexes are potent catalysts for a vast number of organic transformations. nih.govrsc.org For instance, iron-terpyridine complexes have demonstrated significant utility in various catalytic reactions, including C-C coupling and oxidation reactions. nih.gov The catalytic activity is often linked to the metal center's valence state, which can be stabilized and modulated by the coordinating ligand. nih.gov Copper, cobalt, nickel, and manganese complexes involving carboximidate ligands have also been successfully used as catalysts in reactions like the Henry reaction, achieving good conversion efficiencies. ias.ac.in

By forming complexes with metals such as copper, ruthenium, cobalt, or iron, this compound derivatives could function as novel catalysts. nih.govias.ac.in These metallo-organic complexes could potentially catalyze oxidation, reduction, or C-C bond-forming reactions, with the ligand scaffold influencing the catalyst's stability, activity, and selectivity. rsc.org Future work in this area will involve the synthesis and characterization of such metal complexes and the screening of their catalytic activity in various benchmark organic reactions.

Development as Chemosensors and Probes for Analytical Applications

Fluorescent chemosensors are powerful tools in analytical chemistry for the selective and sensitive detection of various analytes, including metal ions and biologically important molecules. semanticscholar.org The quinoline moiety is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent probes. semanticscholar.orgresearchgate.netnih.gov The development of a core scaffold that is amenable to late-stage functionalization is particularly desirable for creating diverse probes. nih.gov

The this compound system is an excellent candidate for development as a chemosensor. Its structure combines a fluorescent signaling unit (the quinoline ring) with potential binding sites for analytes (the nitrogen, sulfur, and oxygen atoms). semanticscholar.orgsemanticscholar.org These heteroatoms can act as selective chelators for metal ions like Zn²⁺, Cu²⁺, Hg²⁺, or Cr²⁺. semanticscholar.orgnih.govmdpi.com The binding of a metal ion can modulate the photophysical properties of the quinoline fluorophore through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a detectable change in fluorescence ("turn-on" or "turn-off" response). semanticscholar.orgsemanticscholar.org

Furthermore, the thiol-like sulfur in the thiopyran ring makes these systems potentially suitable for detecting biologically relevant thiols (e.g., cysteine, glutathione) or reactive oxygen and nitrogen species like nitroxyl (B88944) (HNO). semanticscholar.org For example, some quinoline-2-thiol (B7765226) derivatives exhibit a fluorescence increase specifically when exposed to HNO. semanticscholar.org The table below summarizes key features of different fluorescent probe designs that could be adapted to the thiopyranoquinoline scaffold.

Probe Design StrategyTarget Analyte(s)Mechanism of ActionPotential AdvantageRepresentative Scaffold
Chelation-Enhanced Fluorescence (CHEF) Metal Ions (e.g., Zn²⁺, Cd²⁺)Binding to heteroatoms (N, S, O) prevents PET quenching, turning fluorescence "on". semanticscholar.orgnih.govHigh sensitivity and selectivity.8-Hydroxyquinoline, 8-Amidoquinoline semanticscholar.orgnih.gov
Two-Photon Absorption (TPA) Biological Molecules (e.g., NO)Utilizes a fluorophore with a large two-photon action cross-section for deep tissue imaging. acs.orgReduced photodamage and background fluorescence, deeper tissue penetration. acs.orgQuinoline-o-phenylenediamine acs.org
Reaction-Based Sensing Reactive Species (e.g., HNO, Thiols)Analyte reacts chemically with the probe, causing a structural change that generates a fluorophore. semanticscholar.orgHigh selectivity based on a specific chemical reaction.Quinoline-2-thiol semanticscholar.org
Donor-Acceptor (D-A-D) System Biomolecules (e.g., Proteins)Designed to specifically interact with biological targets, causing a change in the electronic environment and fluorescence. nih.govTargeted sensing of complex biomacromolecules.Quinoline-derived D-A-D type sensor nih.gov

Future research will focus on the rational design and synthesis of functionalized this compound derivatives to create probes with high selectivity, sensitivity, and biocompatibility for applications in environmental monitoring and live-cell imaging. nih.govacs.org

Advances in Diversity-Oriented Synthesis of Fused Thiopyranoquinolines

Diversity-oriented synthesis (DOS) is a powerful strategy in modern chemistry that aims to generate collections of structurally diverse small molecules, rather than focusing on a single target compound. researchgate.netnih.gov This approach is crucial for building libraries of novel compounds for high-throughput screening in drug discovery and materials science. The synthesis of quinoline derivatives through multicomponent reactions (MCRs) is an efficient way to achieve this, as it allows for the construction of complex molecules in a single step with high atom economy and the potential to easily vary the starting materials. rsc.org

Several methods applicable to the synthesis of fused thiopyranoquinolines are well-suited for a DOS approach. For example, microwave-assisted three-component reactions involving aromatic aldehydes, an amino-functionalized heterocycle (like 5-aminoindazole), and a cyclic 1,3-dicarbonyl compound have been used to create libraries of pyrazolo[4,3-f]quinoline derivatives. nih.gov This protocol is noted for its operational simplicity, high yields, short reaction times, and, most importantly, the ability to generate structural diversity. nih.gov Similarly, iodine-catalyzed three-component reactions of aromatic aldehydes, naphthalen-2-amine, and heterocycloketones like tetrahydrothiopyran-4-one (B549198) provide a mild and efficient route to various thiopyranoquinoline derivatives. tandfonline.com

By systematically varying the three components in these reactions—using a range of substituted aldehydes, different aminoquinolines or anilines, and various cyclic ketones—large and diverse libraries of fused thiopyranoquinolines can be rapidly assembled. researchgate.netrsc.org These libraries provide a rich source of novel chemical scaffolds for exploring the structure-activity relationships in various biological and material applications. researchgate.net

Rational Design of Next-Generation Analogues with Enhanced Biological Specificity

Rational drug design utilizes computational and structural information to create new molecules with improved potency and specificity for a biological target, while minimizing off-target effects. mdpi.commanchester.ac.ukbenthamscience.com This approach often involves modifying a known active scaffold, such as quinoline, to enhance its pharmacokinetic profile and target engagement. mdpi.comresearchgate.net For the this compound system, rational design can be employed to develop next-generation analogues for various therapeutic areas, including cancer and infectious diseases. researchgate.net

The process begins with in silico studies, such as molecular docking, which predicts how a molecule might bind to the active site of a target protein. nih.govfigshare.comnih.gov For example, in the development of new anticancer agents, researchers designed quinazolinones tagged with thiophene (B33073) scaffolds and used docking to predict their fit within the p38α MAPK kinase active site, achieving high binding energy scores. nih.govresearchgate.net This computational screening helps prioritize which analogues to synthesize. Following synthesis, the compounds are tested in in vitro biological assays to measure their activity (e.g., IC₅₀ values against cancer cell lines or enzymes). nih.govnih.govnih.gov

A successful example of this approach involved the design of pyrano[2,3-d]pyrimidine derivatives, where in silico docking against DNA and Topoisomerase II was followed by synthesis and biological testing. nih.gov Several of the designed compounds showed potent anticancer activity, with IC₅₀ values more potent than the reference drug doxorubicin. nih.gov The table below illustrates how this rational design cycle could be applied to the thiopyranoquinoline scaffold.

Design StepTechnique / MethodObjectiveExample Application
1. Target Identification Literature Review, BioinformaticsIdentify a relevant biological target (e.g., kinase, enzyme).Targeting PDK1 enzyme in breast cancer. figshare.com
2. In Silico Modeling Molecular Docking, 3D-QSARPredict binding affinity and identify key interactions of thiopyranoquinoline analogues with the target. nih.govmdpi.comDocking analogues into the p38α MAPK kinase active site to predict binding scores. nih.gov
3. Chemical Synthesis Multicomponent Reactions, FunctionalizationSynthesize the prioritized analogues with modifications at key positions suggested by modeling. figshare.comnih.govSynthesizing quinoline-based pyrimidinediones from 2-chloro-3-formylquinoline. figshare.com
4. In Vitro Evaluation Enzyme Assays, Cell Proliferation Assays (MTT)Measure the biological activity (e.g., IC₅₀) and specificity of the new compounds. nih.govnih.govTesting antiproliferative activity against MCF-7 and HCT-116 cancer cell lines. figshare.com
5. ADMET Prediction Computational ADMET ModelsPredict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess drug-likeness. nih.govfigshare.comEvaluating HIA, plasma protein binding, and BBB permeation. nih.gov
6. Lead Optimization Iterative CycleRefine the molecular structure based on biological and ADMET data to enhance desired properties. benthamscience.comresearchgate.netModifying substituents to block metabolism or improve receptor interaction. benthamscience.comresearchgate.net

This iterative cycle of design, synthesis, and testing allows for the systematic optimization of the this compound scaffold to produce potent and specific drug candidates. mdpi.com

Interdisciplinary Research Opportunities in Chemical Biology and Drug Discovery (Pre-Clinical)

The unique structural and chemical properties of this compound systems position them at the crossroads of several scientific disciplines, offering rich opportunities for interdisciplinary research in chemical biology and preclinical drug discovery. researchgate.net Chemical biology utilizes small molecules as tools to study and manipulate biological systems, while drug discovery aims to translate these findings into new therapies. nih.govnih.gov

The journey from a promising scaffold to a preclinical candidate involves several stages. Initially, diversity-oriented synthesis can generate a library of thiopyranoquinoline analogues. researchgate.netnih.gov These compounds can then be screened against a wide range of biological targets. Quinoline derivatives are known to possess a broad spectrum of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, making them a valuable starting point for screening campaigns. researchgate.net

Promising "hits" from these screens can be optimized using the rational design principles discussed previously. mdpi.com This stage often involves collaboration between synthetic chemists, computational chemists, and biologists. For instance, a compound showing antiproliferative activity can be subjected to in silico docking to identify a likely protein target, followed by enzymatic assays to confirm inhibition. nih.govfigshare.com Successful compounds from these in vitro studies, such as derivatives that induce apoptosis in cancer cells by modulating proteins like Bax and caspase-3, advance to preclinical evaluation. nih.govresearchgate.net This phase includes testing in cellular models (e.g., cancer cell lines) and, eventually, in animal models to assess efficacy and safety, a critical step towards developing new therapeutic agents. nih.govnih.gov

Furthermore, the potential of these compounds to act as ligands or fluorescent probes creates opportunities in chemical biology. semanticscholar.orgnih.gov A fluorescently tagged thiopyranoquinoline could be used to visualize a specific biological process or track a target protein within living cells, providing valuable insights into disease mechanisms. acs.orgacs.org The development of catalytic metallodrugs based on this scaffold represents another frontier, where a catalytic reaction is performed inside a cell to achieve a therapeutic effect, potentially with lower doses and fewer side effects than traditional stoichiometric drugs. nih.gov The convergence of synthesis, materials science, catalysis, and biology makes the this compound system a fertile ground for future innovation.

Q & A

What are the most effective synthetic routes for 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one derivatives, and how can competing side reactions be minimized?

Basic Synthesis Strategy
The palladium-catalyzed cycloisomerization of 3-amino-4-alkynyl-2H-chromen-2-ones is a robust method for constructing fused quinolinone scaffolds. This approach proceeds via intramolecular nucleophilic amination of π-activated alkynes, yielding regioselective products .
Advanced Optimization
Ruthenium-catalyzed cycloisomerization with 1,2-carbon migration offers an alternative pathway, enabling access to 1-aryl-substituted derivatives. Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-migration or dimerization). To address this:

  • Use cationic ruthenium catalysts (e.g., [RuCl2_2(p-cymene)]2_2) under inert conditions.
  • Optimize solvent polarity (e.g., dichloroethane) to stabilize intermediates .
  • Monitor reaction progress via LC-MS to identify competing pathways early.

How do structural modifications at the 3-aryl position influence binding affinity to GABAA_AA​ receptor subtypes?

Basic SAR Insights
3-Arylisothiazolo[5,4-b]quinolin-4(9H)-ones exhibit high affinity (Ki ~1 nM) for GABAA_A benzodiazepine sites due to optimal steric and electronic interactions with the L2 lipophilic pocket. Substituents like methyl or methoxy at the 4-position of the aryl group enhance affinity by 13-fold compared to unsubstituted analogs .
Advanced Mechanistic Analysis
The larger sulfur atom in isothiazolo derivatives vs. oxygen in isoxazolo analogs alters the C-3-C-3a-C-4 bond angle (131.3° vs. 138.8°), affecting the spatial orientation of the 3-aryl group. This difference reduces steric clashes with the receptor’s essential volume, as shown in pharmacophore models (Fig. 1, ). Computational docking studies (e.g., AutoDock Vina) can predict optimal substituent placement for α2/α3-subtype selectivity.

What methodologies are recommended for resolving contradictions in biological activity data across structurally similar analogs?

Basic Approach
Standardize assays using recombinant GABAA_A receptor subtypes (α1β3γ2, α2β3γ2, etc.) expressed in HEK 293 cells. Compare displacement of 3^3H-flumazenil to ensure consistent binding measurements .
Advanced Resolution
If affinity discrepancies arise (e.g., nM vs. µM):

  • Perform X-ray crystallography or cryo-EM to resolve binding poses.
  • Evaluate metabolic stability (e.g., liver microsomes) to rule out off-target effects.
  • Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions .

How can low yields in heterocyclic ring-closure steps be improved?

Basic Protocol
For oxazole/pyrrole ring formation, employ hydroxylamine-O-sulfonic acid in ethanol under reflux. Yields ≤35% are typical due to competing sulfonation side reactions .
Advanced Solutions

  • Introduce Amberlyst 15 resin in acetonitrile to catalyze cyclization, improving yields to ~50% .
  • Screen alternative catalysts (e.g., CuI for Ullmann-type couplings) to suppress byproducts .

What computational tools are effective for predicting the pharmacodynamic profile of novel derivatives?

Basic Modeling
Use Schrödinger’s Phase or MOE to align compounds with the GABAA_A pharmacophore model (H1 hydrogen bond donor, L2 lipophilic pocket). Validate with molecular dynamics simulations .
Advanced Design
Machine learning (e.g., DeepChem) trained on Ki datasets can predict subtype selectivity. For example, random forest models trained on 3-aryl substituent descriptors (logP, polar surface area) achieve >80% accuracy in classifying α5-subtype binders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.